molecular formula C19H16FN3O3 B12017037 4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide CAS No. 765278-24-8

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Cat. No.: B12017037
CAS No.: 765278-24-8
M. Wt: 353.3 g/mol
InChI Key: BQWAGJQHKDVXRE-WSDLNYQXSA-N
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Description

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C19H16FN3O3. It is known for its unique structure, which includes a fluorine atom, a benzylidene group, and a propynyloxy group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with hydrazine to form 4-fluorobenzohydrazide. This intermediate is then reacted with 2-(2-propynyloxy)benzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent use are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .

Scientific Research Applications

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide is unique due to its propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

CAS No.

765278-24-8

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H16FN3O3/c1-2-11-26-17-6-4-3-5-15(17)12-22-23-18(24)13-21-19(25)14-7-9-16(20)10-8-14/h1,3-10,12H,11,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

BQWAGJQHKDVXRE-WSDLNYQXSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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